molecular formula C13H11NO3 B016606 1-(Benzyloxy)-2-nitrobenzene CAS No. 4560-41-2

1-(Benzyloxy)-2-nitrobenzene

Cat. No. B016606
CAS RN: 4560-41-2
M. Wt: 229.23 g/mol
InChI Key: ZYWSXGRMDPBISP-UHFFFAOYSA-N
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Patent
US05116851

Procedure details

A slurry of 41.7 g (0.3 mol) of o-nitrophenol in 200 ml of ethanol was added to a stirred, cooled solution of 19.8 g (0.3 mol) of 85% potassium hydroxide in 300 ml of ethanol; a voluminous yellow-orange precipitate of the potassium salt separated. After stirring at room temperature for 45 minutes, a solution of 35.7 ml (0.3 mol) of benzyl bromide in 100 ml of ethanol was added portionwise (no temperature rise) and the mixture was stirred at room temperature for 30 minutes, then gradually heated to reflux. The solid went into solution as the color lightened from red to light yellow and potassium bromide separated. After refluxing for 3 hours, the mixture was cooled and most of the ethanol removed on a rotary evaporator. The residue was shaken with 300 ml of ether and 100 ml of water and the layers separated. The aqueous phase was extracted with ether (2×100 ml) and the combined ether layers were washed with 50 ml of water and 50 ml of saturated sodium chloride solution. After drying over magnesium sulfate, the solvent was evaporated to give 66.1 g of a red-orange oil which was fractionated to yield 44.3 g of the title A compound as a yellow oily product, b.p. 163°-166° (0.2 mm). Lit. b.p. 127°-129° (0.05 mm); J. Org. Chem., 37, 1848 (1972).
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
35.7 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[OH-].[K+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Br-].[K+]>C(O)C>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([O-:3])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
41.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
35.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a voluminous yellow-orange precipitate of the potassium salt separated
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
gradually heated to reflux
CUSTOM
Type
CUSTOM
Details
separated
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled and most of the ethanol
CUSTOM
Type
CUSTOM
Details
removed on a rotary evaporator
STIRRING
Type
STIRRING
Details
The residue was shaken with 300 ml of ether and 100 ml of water
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (2×100 ml)
WASH
Type
WASH
Details
the combined ether layers were washed with 50 ml of water and 50 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66.1 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.